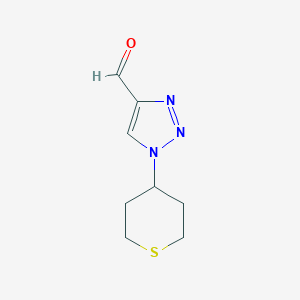

1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carbaldehyde

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carbaldehyde” are not available, related compounds have been synthesized and studied. For instance, a study on the synthesis of tetrahydro-2H-thiopyran-4-yl based thiazoles and selenazoles has been published .

Applications De Recherche Scientifique

Chromatography and Mass Spectrometry

This compound is utilized in chromatography and mass spectrometry to enhance the efficiency and effectiveness of analytical processes. It serves as a crucial component in the measuring apparatus needed for chromatography and plays a role in sample manipulation during mass spectrometry .

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are synthesized as intermediates. They have been used in the development of treatments for various diseases, including:

- Anticancer Agents : Synthesis of compounds with potential anticancer properties .

- Antifungal Treatments : Creation of antifungal agents .

- Antituberculosis Medications : Development of drugs targeting tuberculosis .

- Anti-inflammatory Drugs : Formulation of anti-inflammatory medications .

- Antidiabetic Agents : Production of treatments for diabetes .

- Bioimaging : Utilization in bioimaging agents for medical diagnostics .

Protein Engineering

The compound is instrumental in protein engineering, particularly for N-terminal protein modification. It allows for the site-specific conjugation of functional molecules such as fluorophores, biotin, and polyethylene glycol to the N-terminus of proteins and peptides, which is crucial for the development of pharmaceutical conjugates, bioimaging reagents, and protein-based materials .

Coordination Chemistry

Its imine derivatives are synthesized as ligands in coordination chemistry. These ligands are significant for creating complex structures with metals, which can be used in catalysis and material science .

Pharmaceutical Chemistry

1,2,3-Triazole derivatives, including this compound, are vital in pharmaceutical chemistry due to their wide range of biological activities. They serve as scaffolds for developing new drugs with various therapeutic effects such as antihypertensive, anti-HIV, antioxidant, antileishmanial, and anticonvulsant activities .

Chemical Synthesis

The compound is used as a reagent in chemical synthesis, particularly in the scalable synthesis of 1-alkyl-4-formyltriazoles. This process is important for creating a variety of synthetic intermediates used in further chemical reactions .

Drug Discovery

In drug discovery, the compound’s derivatives are explored for their potential as novel therapeutic agents. Their versatility allows for the investigation of new treatments across a broad spectrum of diseases .

Material Science

The compound’s derivatives are also researched in material science for their potential use in creating new materials with desirable properties, such as increased durability or conductivity .

Mécanisme D'action

Target of Action

Similar compounds have shown significant anticonvulsant activity , suggesting that this compound may interact with targets involved in neuronal signaling.

Mode of Action

Based on the anticonvulsant activity of structurally similar compounds , it can be hypothesized that this compound may interact with neuronal receptors or ion channels, modulating their activity and thus exerting its effects.

Biochemical Pathways

Given the anticonvulsant activity of similar compounds , it is plausible that this compound may influence pathways related to neuronal excitability and signaling.

Result of Action

Based on the anticonvulsant activity of similar compounds , it can be inferred that this compound may reduce neuronal excitability, potentially leading to a decrease in seizure frequency or severity.

Propriétés

IUPAC Name |

1-(thian-4-yl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS/c12-6-7-5-11(10-9-7)8-1-3-13-4-2-8/h5-6,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQQAVONPVWPBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

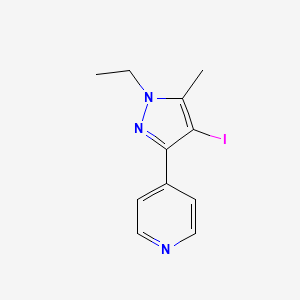

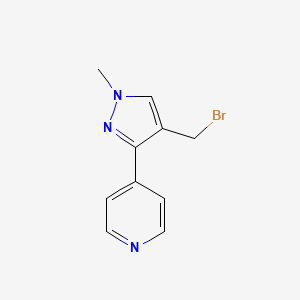

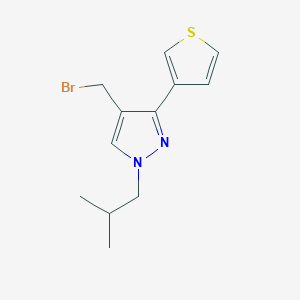

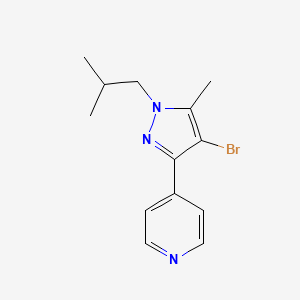

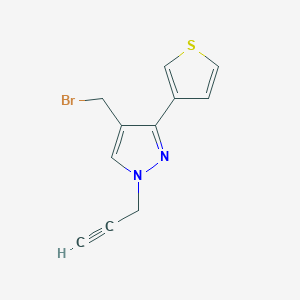

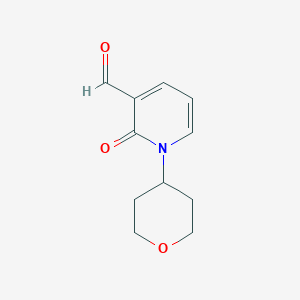

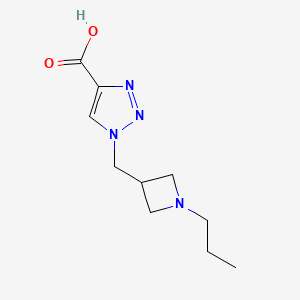

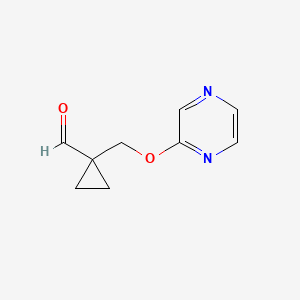

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481881.png)